molecular formula C7H7BF2O2 B11753940 [(3,4-Difluorophenyl)methyl]boronic acid

[(3,4-Difluorophenyl)methyl]boronic acid

Cat. No.: B11753940
M. Wt: 171.94 g/mol
InChI Key: VHKRQHBIQDLANB-UHFFFAOYSA-N
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Description

[(3,4-Difluorophenyl)methyl]boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid where the boron atom is bonded to a (3,4-difluorophenyl)methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3,4-Difluorophenyl)methyl]boronic acid can be synthesized through several methods. One common approach involves the reaction of (3,4-difluorophenyl)methyl bromide with a boronic ester in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3,4-Difluorophenyl)methyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of [(3,4-Difluorophenyl)methyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)boronic acid
  • (3,5-Difluorophenyl)boronic acid
  • (4-Fluorophenyl)boronic acid

Uniqueness

[(3,4-Difluorophenyl)methyl]boronic acid is unique due to the presence of the (3,4-difluorophenyl)methyl group, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H7BF2O2

Molecular Weight

171.94 g/mol

IUPAC Name

(3,4-difluorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BF2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,11-12H,4H2

InChI Key

VHKRQHBIQDLANB-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=C(C=C1)F)F)(O)O

Origin of Product

United States

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